molecular formula C20H21NO3 B5776523 2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline

2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline

Cat. No.: B5776523
M. Wt: 323.4 g/mol
InChI Key: NYQKJEJGILYHST-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of methoxy groups attached to the aromatic rings, which can influence its chemical reactivity and biological activity. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline typically involves the reaction of 2,5-dimethoxyaniline with a suitable naphthylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

Scientific Research Applications

2,5-Dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can enhance its binding affinity to these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: Known for its psychoactive properties.

    2,5-Dimethoxybenzaldehyde: Used in the synthesis of various organic compounds.

    2,5-Dimethoxybenzylamine: Utilized in medicinal chemistry research.

Uniqueness

2,5-Dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is unique due to the presence of both methoxy groups and a naphthylmethyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-22-15-9-11-20(24-3)18(12-15)21-13-17-16-7-5-4-6-14(16)8-10-19(17)23-2/h4-12,21H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQKJEJGILYHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCC2=C(C=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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